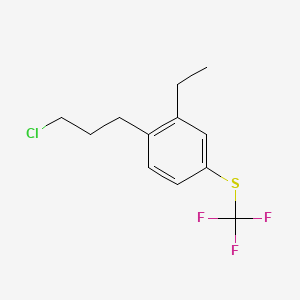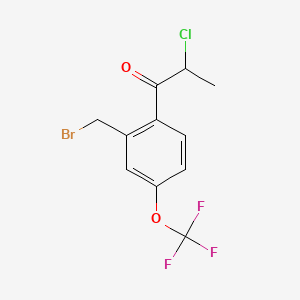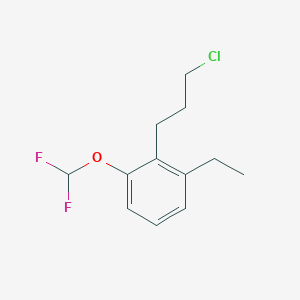
1-Anthracenol, 9,10-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracenol, 9,10-dihydro-, also known as 9,10-dihydro-9-anthracenol, is a derivative of anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Anthracenol, 9,10-dihydro- can be synthesized through several methods. One common method involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent like ethanol. Another method includes the hydrogenation of anthracene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-Anthracenol, 9,10-dihydro- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium or platinum catalyst to convert anthracene to its dihydro derivative.
Análisis De Reacciones Químicas
Types of Reactions: 1-Anthracenol, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone.
Reduction: It can be reduced further to form tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Anthraquinone
Reduction: Tetrahydroanthracene
Substitution: Halogenated anthracene derivatives
Aplicaciones Científicas De Investigación
1-Anthracenol, 9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Anthracenol, 9,10-dihydro- involves its interaction with various molecular targets. It can inhibit the proliferation of certain cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Anthracene: The parent compound, known for its use in the production of dyes and as a scintillator.
Anthraquinone: An oxidized form of anthracene, used in the production of hydrogen peroxide and as a dye intermediate.
Tetrahydroanthracene: A fully reduced form of anthracene, with different chemical properties.
Uniqueness: 1-Anthracenol, 9,10-dihydro- is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Its ability to undergo both oxidation and reduction reactions provides versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
9,10-dihydroanthracen-1-ol |
InChI |
InChI=1S/C14H12O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-7,15H,8-9H2 |
Clave InChI |
FARDLXKZEHOAPN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC3=CC=CC=C31)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


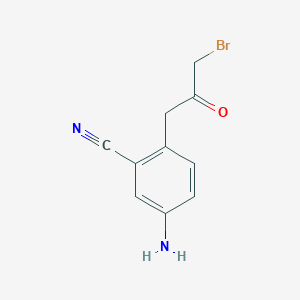
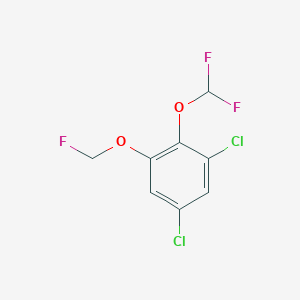
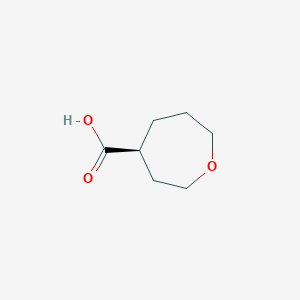
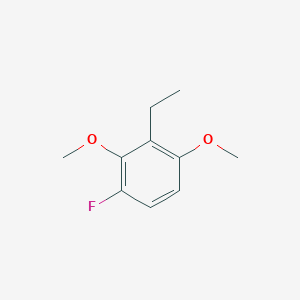
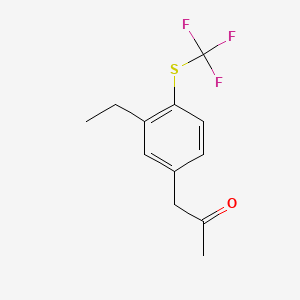

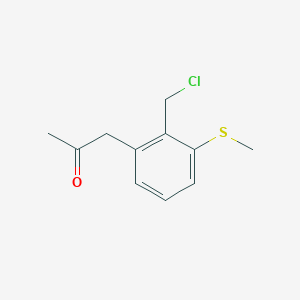


![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
